2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate
Description
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is an organosulfur compound featuring a tosyl (4-methylbenzenesulfonyl) group linked via an ethyl-phenoxy bridge to a brominated aromatic ring. This structure combines the electron-withdrawing tosyl group, a common leaving group in nucleophilic substitutions, with a bromophenoxy moiety that facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Properties
IUPAC Name |
2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGLEAWKEMUFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(4-bromophenoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is as a reagent in organic synthesis. It can serve as an electrophilic component in nucleophilic substitution reactions.
Case Study: Synthesis of Complex Molecules
In a study focusing on the synthesis of complex organic molecules, researchers utilized this compound to form sulfonate esters that were pivotal in constructing biologically active molecules. The bromine atom serves as a leaving group, facilitating the introduction of various nucleophiles, thus expanding the library of synthesized compounds for pharmaceutical applications.
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as a building block for drug development.
Case Study: Anticancer Agents
Research has indicated that derivatives of 4-methylbenzenesulfonate exhibit anticancer properties. In one documented study, modifications to the sulfonate moiety led to enhanced activity against cancer cell lines. The incorporation of the bromophenyl group has been linked to increased selectivity and potency in targeting specific cancer pathways.
Material Science
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate can also be explored in material science for developing new polymeric materials.
Application: Polymer Modifications
In polymer chemistry, this compound can be used to modify existing polymers or create new copolymers with improved thermal and mechanical properties. For instance, incorporating this sulfonate into polyolefins has shown promising results in enhancing their stability and resistance to environmental degradation.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Electrophilic reagent | Facilitates nucleophilic substitutions |
| Medicinal Chemistry | Anticancer drug development | Enhanced potency against cancer cell lines |
| Material Science | Polymer modification | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonate group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the sulfonate group can be involved in esterification and other reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Groups
a) (4-Bromophenyl) 4-Methylbenzenesulfonate (CAS 6324-15-8)
- Molecular Formula : C₁₃H₁₁BrO₃S
- Molecular Weight : 327.20 g/mol
- Key Features: Direct sulfonate ester linkage between the bromophenyl and tosyl groups, lacking the ethyl-phenoxy spacer.
- However, the rigid structure may limit conformational flexibility compared to the target compound .
b) 4-(4-Cyano-2-fluorophenoxy)phenyl 4-Methylbenzenesulfonate
- Key Features: Fluorine and cyano substituents on the phenoxy ring.
- Comparison: The electron-withdrawing cyano and fluorine groups enhance the electrophilicity of the sulfonate group, accelerating nucleophilic attacks. This contrasts with the bromophenoxy derivative, where bromine primarily serves as a coupling site rather than an electronic modulator .
Tosylates with Heterocyclic or Functionalized Side Chains
a) 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-Methylbenzenesulfonate
- Molecular Formula: C₁₇H₁₅NO₅S
- Molecular Weight : 345.36 g/mol
- Key Features : Phthalimide group attached via an ethyl chain.
- Comparison: The phthalimide moiety introduces π–π stacking interactions (Cg···Cg = 3.3867 Å), enhancing crystal packing stability. This contrasts with the bromophenoxy compound, where bromine may contribute to halogen bonding. The phthalimide derivative is used in radiopharmaceuticals (e.g., SAAC chelators), whereas the bromophenoxy analog is suited for cross-coupling .
b) 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-Methylbenzenesulfonate (CAS 25055-84-9)
- Molecular Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 254.31 g/mol
- Key Features : Diazirine group for photoaffinity labeling.
- Comparison: The photoreactive diazirine enables covalent bonding upon UV exposure, a functional trait absent in the bromophenoxy compound. This highlights the tosylate's versatility in probe design versus the bromine's role in synthetic chemistry .
Tosylates with Polyether or Hydrophilic Chains
a) 2-(2-Hydroxyethoxy)ethyl 4-Methylbenzenesulfonate
- Key Features : Hydroxyethoxy side chain.
- Comparison: The hydroxy group increases hydrophilicity, improving aqueous solubility. This contrasts with the hydrophobic bromophenoxy group, which may favor organic-phase reactions or lipid membrane interactions .
b) 2-(Prop-2-yn-1-yloxy)ethyl 4-Methylbenzenesulfonate
- Key Features : Propargyl ether spacer.
- Comparison: The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), expanding utility in bioconjugation. The bromophenoxy derivative lacks this orthogonal reactivity .
Comparative Data Table
Biological Activity
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate, with the CAS number 67238-50-0, is a sulfonate derivative that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure
The compound features a bromophenyl ether linked to a sulfonate group, which may influence its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate can be attributed to its ability to interact with various molecular targets. The sulfonate group enhances solubility and may facilitate binding to proteins or enzymes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as a ligand for receptors involved in cellular signaling.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
Research Findings
Recent studies have highlighted the compound's biological properties through various assays and evaluations:
- Antimicrobial Activity : Research indicates that sulfonate derivatives exhibit significant antimicrobial properties. For example, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Enzyme Inhibition Studies : A study focused on the inhibition of carbonic anhydrase (CA) isoforms showed that similar sulfonamide compounds could effectively inhibit these metalloenzymes, which are implicated in various diseases including glaucoma and cancer . This suggests that 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate may also possess similar inhibitory effects.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have established that modifications in the sulfonate group can significantly alter biological activity. This insight can guide future synthetic efforts to optimize efficacy .
Case Studies
Several case studies have explored the biological effects of sulfonated compounds similar to 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate:
- Study on Antitumor Activity : A series of benzenesulfonamide derivatives were evaluated for their anticancer properties, revealing promising results against various cancer cell lines. These findings suggest that structural features similar to those in our compound may enhance antitumor efficacy .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted favorable interactions between sulfonated compounds and target enzymes like CA. These studies provide a theoretical basis for understanding how structural components influence binding affinity and selectivity .
Data Summary
The following table summarizes key findings from research studies regarding the biological activity of related compounds:
Q & A
What are the standard synthetic routes for 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?
Basic:
The compound is typically synthesized via nucleophilic substitution. For example, 4-bromophenol reacts with a tosylate-containing ethylene glycol derivative under anhydrous conditions. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is often used as a base to deprotonate the phenolic hydroxyl group, facilitating the substitution reaction . Purification is achieved via silica gel chromatography.
Advanced:
Optimization involves controlling reaction kinetics and minimizing side reactions. For instance, using slow addition of NaH to prevent localized overheating and employing high-purity DMSO (dried over molecular sieves) to avoid hydrolysis. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization ensures timely termination. Yield improvements (≥75%) are achieved by maintaining strict anhydrous conditions and optimizing stoichiometry (e.g., 1.2:1 molar ratio of 4-bromophenol to tosylate precursor) .
How can crystallographic data for 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate be refined to resolve ambiguities in molecular geometry?
Basic:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-97 allow precise determination of bond lengths and angles. For example, a typical refinement yields R1 = 0.052 and wR2 = 0.122 for observed reflections (I > 2σ(I)) .
Advanced:
For poor-quality crystals (e.g., twinning or weak diffraction), iterative refinement in SHELXL with constraints for disordered regions is critical. Hydrogen atoms are placed geometrically and refined isotropically. High-resolution data (d-spacing < 0.84 Å) improves the reliability of anisotropic displacement parameters for non-H atoms .
What analytical techniques are most effective for characterizing purity and structural integrity?
Basic:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent connectivity. For example, the tosyl methyl group appears as a singlet at δ 2.45 ppm, while the ethyleneoxy protons resonate as a triplet at δ 4.30 ppm .
- Mass Spectrometry: High-resolution ESI-MS detects the molecular ion peak at m/z 414.99 (calculated for C₁₅H₁₅BrO₄S: 414.98) .
Advanced: - 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded regions, such as distinguishing ethyleneoxy protons from aromatic protons.
- HPLC-MS with APCI ionization: Detects trace impurities (<0.5%) and validates isotopic patterns for bromine-containing fragments .
How can researchers address contradictions in solubility data across different studies?
Advanced:
Discrepancies often arise from solvent polarity and crystallinity. For instance, the compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Recrystallization from ethanol/water mixtures yields a crystalline form with lower solubility in chloroform compared to amorphous samples. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility .
What are the key challenges in using this compound as a precursor for radiopharmaceuticals?
Advanced:
In ¹⁸F-radiolabeling, competing side reactions (e.g., hydrolysis of the tosyl group) reduce radiochemical yield. Automated synthesis modules (e.g., AllinOne) mitigate this via precise temperature control (−20°C during nucleophilic substitution) and rapid purification using C18 cartridges. Challenges include minimizing radiolysis by shielding and optimizing precursor concentration (0.5–1.0 mM in acetonitrile) .
How can spectral data discrepancies between experimental and computational results be resolved?
Advanced:
Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) improve agreement. For IR spectra, scaling factors (0.961–0.983) adjust harmonic frequencies to match experimental data .
What safety precautions are critical when handling this compound?
Basic:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Avoid inhalation; work in a fume hood. The compound may release toxic fumes (e.g., SO₂) upon decomposition .
Advanced: - Monitor for brominated byproducts during degradation studies using GC-MS.
- Store under argon at −20°C to prevent oxidation of the sulfonate group .
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Advanced:
The electron-withdrawing tosyl group activates the adjacent oxygen, enhancing nucleophilicity for Suzuki-Miyaura couplings. DFT studies show a LUMO energy of −1.8 eV at the bromine site, favoring oxidative addition with palladium catalysts. Steric hindrance from the 4-methyl group on the tosylate may slow transmetalation steps .
What methodologies validate its role as a biochemical probe?
Advanced:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics with target proteins (e.g., kinases).
- Microscale Thermophoresis (MST): Quantify binding affinities (Kd) in physiological buffers, avoiding interference from the compound’s autofluorescence .
How can researchers mitigate batch-to-batch variability in synthesis?
Advanced:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
